molecular formula C25H28ClNO4 B5231722 ethyl 4-(2-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate

ethyl 4-(2-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate

Cat. No. B5231722
M. Wt: 441.9 g/mol
InChI Key: NUCILQDJYNNGSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

Ethyl 4-(2-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate exerts its neuroprotective effects by inhibiting the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is known to play a key role in neuronal death and inflammation. By blocking the activation of JNK, ethyl 4-(2-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate can prevent the death of neurons and reduce inflammation in the brain.
Biochemical and Physiological Effects:
ethyl 4-(2-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects, including the inhibition of JNK activation, the reduction of neuronal death and inflammation, and the promotion of neuronal survival and regeneration. It has also been shown to have antioxidant properties and to modulate the expression of various genes and proteins involved in cell signaling and metabolism.

Advantages and Limitations for Lab Experiments

Ethyl 4-(2-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate has several advantages for lab experiments, including its relatively low cost, high purity, and ease of synthesis. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several potential future directions for the research on ethyl 4-(2-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate, including the development of more potent and selective JNK inhibitors, the investigation of its therapeutic potential in other diseases, such as Alzheimer's disease and multiple sclerosis, and the exploration of its mechanism of action at the molecular level. Furthermore, the use of ethyl 4-(2-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.

Synthesis Methods

Ethyl 4-(2-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate can be synthesized through a multistep process that involves the reaction of 2-chlorobenzylamine with ethyl 4-piperidinecarboxylate, followed by the condensation of the resulting intermediate with 4-oxo-4-phenylbutanoyl chloride. The final product is obtained through the esterification of the carboxylic acid group with ethanol.

Scientific Research Applications

Ethyl 4-(2-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and autoimmune diseases. In particular, it has been shown to have neuroprotective effects in animal models of Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis.

properties

IUPAC Name

ethyl 4-[(2-chlorophenyl)methyl]-1-(4-oxo-4-phenylbutanoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClNO4/c1-2-31-24(30)25(18-20-10-6-7-11-21(20)26)14-16-27(17-15-25)23(29)13-12-22(28)19-8-4-3-5-9-19/h3-11H,2,12-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCILQDJYNNGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)CCC(=O)C2=CC=CC=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-chlorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-4-piperidinecarboxylate

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